molecular formula C17H14FN5O B2485287 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole CAS No. 1448059-07-1

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole

Cat. No.: B2485287
CAS No.: 1448059-07-1
M. Wt: 323.331
InChI Key: LECPMWJRBBULDK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a pyrrolopyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. For instance, the condensation of 1,3-diketones with arylhydrazines can yield substituted pyrazoles . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as one-pot multicomponent processes, which allow for the efficient synthesis of complex molecules. These methods can utilize transition-metal catalysts and photoredox reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazole ring .

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    4-fluorophenylpyrazole: A simpler compound with a similar fluorophenyl group.

    Pyrrolopyrimidine derivatives: Compounds with similar pyrrolopyrimidine moieties.

Uniqueness

3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a fluorophenyl group, and a pyrrolopyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c1-22-16(6-14(21-22)11-2-4-13(18)5-3-11)17(24)23-8-12-7-19-10-20-15(12)9-23/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECPMWJRBBULDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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